molecular formula C7H7BrClN B15302726 2-bromo-4-chloro-N-methylaniline

2-bromo-4-chloro-N-methylaniline

Cat. No.: B15302726
M. Wt: 220.49 g/mol
InChI Key: GIGLYMLSXIZDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloro-N-methylaniline is an organic compound with the molecular formula C7H7BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-chloro-N-methylaniline typically involves the bromination of 4-chloroaniline followed by N-methylation. The bromination is carried out using bromine or a brominating agent in the presence of a catalyst, often under controlled temperature conditions to ensure selective substitution . The N-methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-N-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium cyanide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted anilines .

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-N-methylaniline involves its interaction with various molecular targets and pathways. The presence of bromine and chlorine atoms makes the compound reactive towards nucleophiles and electrophiles, enabling it to participate in a wide range of chemical reactions. The methyl group on the nitrogen atom influences the compound’s electronic properties, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-4-chloro-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGLYMLSXIZDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.